1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride
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Overview
Description
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine in the presence of suitable reagents and solvents. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrazol-4-yl)piperazine
- 1-(1H-pyrazol-4-yl)piperazine dihydrochloride
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine
Uniqueness
1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a piperazine moiety makes it a valuable scaffold for drug development and chemical research.
Properties
Molecular Formula |
C10H20Cl2N4 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-2-14-9-10(7-12-14)8-13-5-3-11-4-6-13;;/h7,9,11H,2-6,8H2,1H3;2*1H |
InChI Key |
ADJKAKKGKWEHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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